molecular formula C19H15N2+ B11704229 1-Methyl-3-(quinolin-2-yl)quinolinium

1-Methyl-3-(quinolin-2-yl)quinolinium

Cat. No.: B11704229
M. Wt: 271.3 g/mol
InChI Key: WBGOZXFMJLDJFS-UHFFFAOYSA-N
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Description

1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methyl group at the 1’ position and a biquinoline structure, which consists of two quinoline units linked together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM can be achieved through various methods, including microwave-assisted synthesis. This technique has gained popularity due to its ability to accelerate reactions, increase yields, and minimize the formation of hazardous by-products . The general synthetic route involves the condensation of appropriate quinoline derivatives under microwave irradiation, which provides a fast, clean, and eco-friendly approach .

Industrial Production Methods

In an industrial setting, the production of 1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM may involve large-scale microwave-assisted synthesis or other conventional methods that ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific biological activities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the quinoline structure.

Scientific Research Applications

1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Quinoline derivatives, including this compound, are known for their biological activities, such as antimicrobial, antimalarial, and anticancer properties . They are also used as building blocks in the synthesis of more complex molecules and as ligands in coordination chemistry.

Mechanism of Action

The mechanism of action of 1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes, interfere with DNA replication, and disrupt cellular processes . The exact mechanism depends on the specific biological activity being studied, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM is unique due to its biquinoline structure, which provides distinct chemical and biological properties compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of medicinal chemistry.

Properties

Molecular Formula

C19H15N2+

Molecular Weight

271.3 g/mol

IUPAC Name

1-methyl-3-quinolin-2-ylquinolin-1-ium

InChI

InChI=1S/C19H15N2/c1-21-13-16(12-15-7-3-5-9-19(15)21)18-11-10-14-6-2-4-8-17(14)20-18/h2-13H,1H3/q+1

InChI Key

WBGOZXFMJLDJFS-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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